molecular formula C7H8BrNO2S B1585141 N-(4-Bromophenyl)methanesulfonamide CAS No. 4284-50-8

N-(4-Bromophenyl)methanesulfonamide

Cat. No.: B1585141
CAS No.: 4284-50-8
M. Wt: 250.12 g/mol
InChI Key: KKOIRAFXKFYZHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)methanesulfonamide typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

4-Bromoaniline+Methanesulfonyl chlorideThis compound+HCl\text{4-Bromoaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromoaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(4-Bromophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

N-(4-Bromophenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(4-Chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    N-(4-Methylphenyl)methanesulfonamide: Contains a methyl group instead of a halogen. This compound may have different solubility and chemical properties.

    N-(4-Nitrophenyl)methanesulfonamide:

This compound stands out due to the presence of the bromine atom, which can participate in unique interactions and reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOIRAFXKFYZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351683
Record name N-(4-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-50-8
Record name N-(4-Bromophenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4284-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)methanesulfonamide
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Synthesis routes and methods I

Procedure details

A solution of 4-bromoaniline (1.00 g, 5.81 mmol) and methanesulfonyl chloride (1 eq) in dichloromethane (10 mL) and pyridine (5 mL) was stirred at rt for 18 h. The resultant mixture was then diluted with dichloromethane and washed with water and then brine. The organic phase was collected, dried (MgSO4) and concentrated in vacuo to give N-(4-bromophenyl)methanesulfonamide.
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1 g
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10 mL
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5 mL
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Synthesis routes and methods II

Procedure details

Methane sulfonyl chloride (2.4 ml, 0.031 M) was added to a solution of 4-bromo-aniline (5.28 g, 0.031 M) and pyridine (2.5 ml, 0.031 M) in dichloromethane (100 ml) at 0° C. The reaction mixture was stirred for 1 hr, after which time it was partitioned between dichloromethane (100 ml) and 1N hydrochloric acid (100 ml). The organics were separated and dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a white solid (6.37 g).
Quantity
2.4 mL
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reactant
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5.28 g
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2.5 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A stirred solution of 4-bromoaniline (1.0 g, 5.81 mmol) and triethylamine (2.43 mL, 17.4 mmol) in DCM (10 mL) at 0° C. is treated with methanesulfonyl chloride (0.47 mL, 6.10 mmol) over 5 minutes via syringe. The reaction is then warmed to RT and stirred 1 h. Analysis by LC/MS at this juncture indicated the reaction mixture contained unreacted starting material, the desired mono-sulfonamide and undesired bis-sulfonamide in a 1:1:1 ratio. Thus more triethylamine (5.0 mL, 35.9 mmol) and methanesulfonyl chloride (1.0 mL, 12.9 mmol) is added and the reaction stirred at RT a further 2 h. On confirmation by LC/MS that all the starting aniline had been converted to the mono- or bis-sulfonamide, the reaction is diluted with water (15 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are then dried (Na2SO4) and reduced in vacuo. The residue thus obtained is dissolved in THF (50 mL) and MeOH (50 mL) then treated with conc. ammonia solution (75 mL) at RT and stirred 16 h. The reaction mixture is then concentrated in vacuo, diluted with water (50 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are dried (MgSO4) and reduced in vacuo to afford the title compound.
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15 mL
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50 mL
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75 mL
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50 mL
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1 g
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2.43 mL
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0.47 mL
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10 mL
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[Compound]
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mono-sulfonamide
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[Compound]
Name
sulfonamide
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5 mL
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1 mL
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[Compound]
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sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of N-(4-Bromophenyl)methanesulfonamide?

A1: The crystal structure of this compound reveals key information about its intermolecular interactions. The research indicates that the molecules within the crystal lattice are organized into chains along the b-axis due to the presence of N—H⋯O hydrogen bonds []. This arrangement provides insights into the compound's physical properties and potential behavior in solid-state applications.

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